4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide
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Overview
Description
4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide is a chemical compound with the molecular formula C20H17ClN2O3S and a molecular weight of 400.88 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide involves several steps. One common method includes the reaction of 4-chlorobenzoic acid with 2-methylbenzenesulfonamide under specific conditions to form the desired product. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Scientific Research Applications
4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:
4-Chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide: This compound has a similar structure but with a phenyl group attached to the nitrogen atom.
4-Chloro-3-[(2-methylphenyl)sulfamoyl]-N-(2-naphthyl)benzamide: This compound has a naphthyl group instead of a phenyl group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-4-2-3-5-12(9)17-21(19,20)13-8-10(14(16)18)6-7-11(13)15/h2-8,17H,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRRNXKVEXTHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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